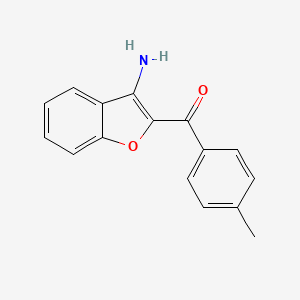

(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

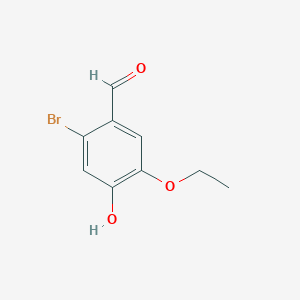

(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Chemical Properties

Synthetic Methodologies : Research has developed synthetic routes for benzofuran derivatives, demonstrating the versatility of these compounds in chemical synthesis. Luo and Naguib (2012) outlined a synthetic approach for a selective CB2 receptor agonist derived from benzofuran, utilizing palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions (Luo & Naguib, 2012). This method underscores the compound's relevance in synthesizing biologically active molecules.

Structural Characterization : Kenchappa et al. (2016) focused on synthesizing new benzofuran derivatives and characterizing them using various spectroscopic techniques, highlighting the compound's structural diversity and potential for antimicrobial activity (Kenchappa et al., 2016).

Biological Activities and Applications

Antimicrobial and Antifungal Activities : Studies on benzofuran derivatives have shown significant antimicrobial and antifungal properties. Ashok et al. (2017) synthesized benzofuran compounds and screened them for antibacterial and antifungal activities, emphasizing the potential of these compounds in developing new antimicrobial agents (Ashok et al., 2017).

Antiproliferative Effects : Parekh et al. (2011) described the synthesis of benzofuran-2-yl derivatives and their antiproliferative activity against cancer cell lines, indicating their potential in cancer therapy (Parekh et al., 2011).

Neuroprotective Properties : Cui et al. (2011) synthesized benzofuran derivatives as novel probes for β-amyloid plaques, which are indicative of Alzheimer's disease, suggesting a role in neurodegenerative disease research (Cui et al., 2011).

Wirkmechanismus

- The primary targets of this compound are not explicitly mentioned in the literature. However, benzofuran derivatives, including this compound, have been investigated for their antimicrobial activity . It’s likely that the compound interacts with specific cellular components or proteins related to its biological effects.

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . Additionally, this compound may interact with sigma receptors and carbonic anhydrase, affecting cellular signaling and metabolic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have demonstrated anticancer, anti-inflammatory, and antioxidant properties, which can impact cell proliferation, apoptosis, and oxidative stress responses . These effects suggest that this compound may have therapeutic potential in treating various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with topoisomerase I results in the inhibition of DNA replication and transcription, which can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its binding to sigma receptors may modulate neurotransmitter release and signal transduction pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their activity over extended periods, but their stability may be affected by environmental conditions such as pH and temperature . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and gene expression changes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, its interaction with carbonic anhydrase can influence the bicarbonate buffering system, impacting cellular pH regulation and metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing cellular processes such as signal transduction and metabolic regulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus can facilitate its interaction with DNA and nuclear proteins, influencing gene expression and cell cycle regulation . Additionally, its presence in the cytoplasm can modulate cytosolic enzymes and signaling pathways .

Eigenschaften

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-6-8-11(9-7-10)15(18)16-14(17)12-4-2-3-5-13(12)19-16/h2-9H,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDKAEJDRNLHKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347266 |

Source

|

| Record name | (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333435-40-8 |

Source

|

| Record name | (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)

![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)

![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)

![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)

![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)